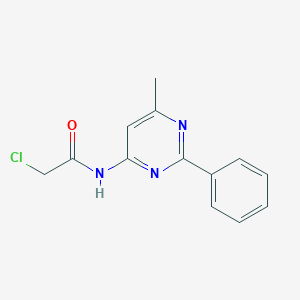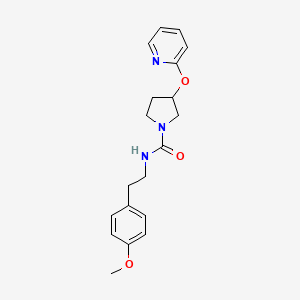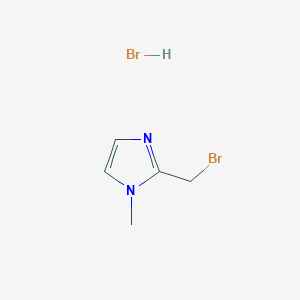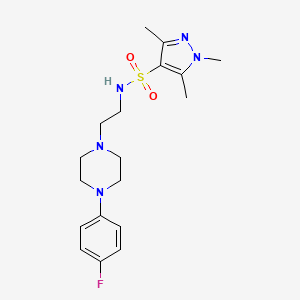![molecular formula C22H17ClFN3S B2848765 N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422531-97-3](/img/structure/B2848765.png)
N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolin-4-amine, which is a type of organic compound known as a quinazoline . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two benzene rings fused to a diazine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine have been synthesized . The synthesis of quinazolin-4-amines typically involves the reaction of anthranilic acid derivatives with isocyanates, carbodiimides, or isothiocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a quinazoline core, with a chlorophenyl group and a fluorophenyl group attached via sulfur and nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Quinazolin-4-one AMPA Receptor Antagonists
Quinazolin-4-ones, including derivatives structurally related to N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine, have been studied for their potential as AMPA receptor antagonists. The structure-activity relationship (SAR) for AMPA receptor inhibition was explored through a series of compounds, revealing new potential AMPA receptor antagonists. These findings could contribute to the development of treatments for neurological conditions where modulation of AMPA receptors is beneficial (Chenard et al., 2001).
Imaging Epidermal Growth Factor Receptor with PET
Another research application of quinazolin-4-amine derivatives is in the imaging of epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET). The synthesis of gefitinib, a high-affinity inhibitor of EGFR-TK, for PET imaging highlights the potential of quinazolin-4-amine derivatives in cancer research and diagnostic imaging (Holt et al., 2006).
Tyrosine Kinase Inhibitor ZD6474
The tyrosine kinase inhibitor ZD6474, structurally similar to N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine, has been studied for its anti-angiogenic and anti-tumor activities. Pharmacokinetic studies in animal models are crucial for clinical development, indicating its potential in cancer treatment (Zirrolli et al., 2005).
Quinazolinone Atropisomeric Phosphine Ligands
Quinazolinone derivatives have also been explored for their use in synthesizing atropisomeric phosphine ligands. These findings are significant in the field of organic chemistry and catalysis, offering new pathways for the synthesis and resolution of complex molecules (Dai et al., 1998).
Novel Quinazoline Derivatives as Diuretic Agents
Research into quinazolin-4(3H)-one derivatives containing thiazole or thiadiazole moieties revealed their potential as diuretic agents. This study underscores the versatility of quinazolin-4-amine derivatives in developing new therapeutic agents with diuretic activity (Maarouf et al., 2004).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOCMUGJXTVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)F)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)

![N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2848689.png)








